3-(Cyclopentylsulfanyl)-5,6-diphenyl-1,2,4-triazine
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Overview
Description
3-(Cyclopentylsulfanyl)-5,6-diphenyl-1,2,4-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a cyclopentylsulfanyl group and two phenyl groups attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylsulfanyl)-5,6-diphenyl-1,2,4-triazine typically involves the reaction of cyclopentylthiol with 5,6-diphenyl-1,2,4-triazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentylsulfanyl)-5,6-diphenyl-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazines.
Substitution: Nitro- or halogen-substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anticancer agent, with studies indicating its ability to inhibit the proliferation of cancer cells.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Cyclopentylsulfanyl)-5,6-diphenyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria, leading to cell lysis. In cancer cells, it may inhibit key signaling pathways involved in cell proliferation and survival, thereby inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopentylsulfanyl)-5,6-diphenyl-1,2,4-thiadiazole: Similar structure but contains a thiadiazole ring instead of a triazine ring.
3-(Cyclopentylsulfanyl)-5,6-diphenyl-1,2,4-oxadiazole: Contains an oxadiazole ring.
3-(Cyclopentylsulfanyl)-5,6-diphenyl-1,2,4-thiazine: Contains a thiazine ring.
Uniqueness
3-(Cyclopentylsulfanyl)-5,6-diphenyl-1,2,4-triazine is unique due to its specific triazine ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-cyclopentylsulfanyl-5,6-diphenyl-1,2,4-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3S/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)22-23-20(21-18)24-17-13-7-8-14-17/h1-6,9-12,17H,7-8,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDLTAXEBGZEDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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